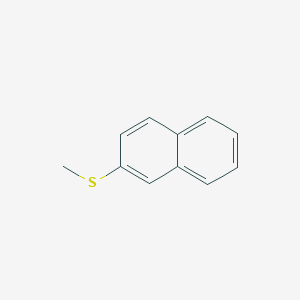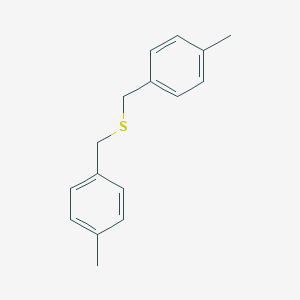
Sulfide, bis(4-methylbenzyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfide, bis(4-methylbenzyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly used as a reducing agent and has been shown to have a wide range of biological and physiological effects.
Applications De Recherche Scientifique
Sulfide, bis(4-methylbenzyl)- has been used in a variety of scientific research applications, including as a reducing agent in organic synthesis, as a catalyst in chemical reactions, and as a potential therapeutic agent in medicine. This compound has been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of sulfide, bis(4-methylbenzyl)- is not fully understood, but it is believed to act through the reduction of reactive oxygen species (ROS) and the inhibition of inflammatory cytokines. This compound has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
Sulfide, bis(4-methylbenzyl)- has been shown to have a wide range of biochemical and physiological effects, including the reduction of oxidative stress and inflammation, the promotion of cell survival, and the inhibition of cancer cell growth. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Sulfide, bis(4-methylbenzyl)- has several advantages for lab experiments, including its high yield and low cost of synthesis. This compound is also stable under a wide range of conditions and has a long shelf life. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for the research and development of sulfide, bis(4-methylbenzyl)-. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound may also have potential as a therapeutic agent in cancer treatment, due to its ability to inhibit cancer cell growth. Further research is needed to fully understand the mechanism of action and potential applications of sulfide, bis(4-methylbenzyl)-, but it is clear that this compound has significant potential in a variety of scientific research fields.
Propriétés
Numéro CAS |
13250-88-9 |
|---|---|
Nom du produit |
Sulfide, bis(4-methylbenzyl)- |
Formule moléculaire |
C16H18S |
Poids moléculaire |
242.4 g/mol |
Nom IUPAC |
1-methyl-4-[(4-methylphenyl)methylsulfanylmethyl]benzene |
InChI |
InChI=1S/C16H18S/c1-13-3-7-15(8-4-13)11-17-12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
Clé InChI |
KGBYNVUSDGMXEO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CSCC2=CC=C(C=C2)C |
SMILES canonique |
CC1=CC=C(C=C1)CSCC2=CC=C(C=C2)C |
Autres numéros CAS |
13250-88-9 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

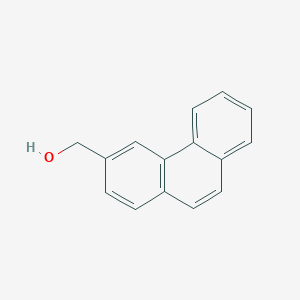
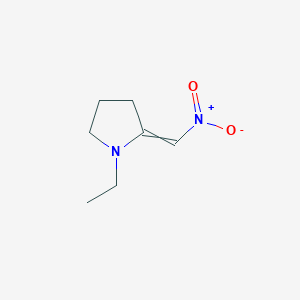
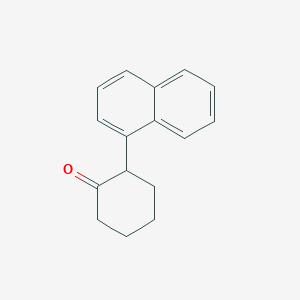
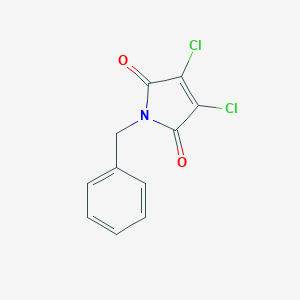
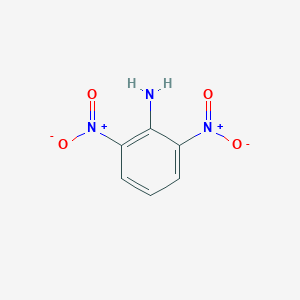
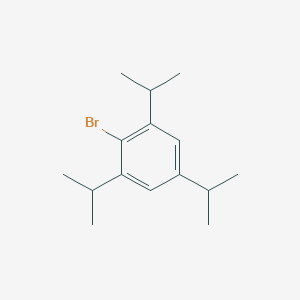
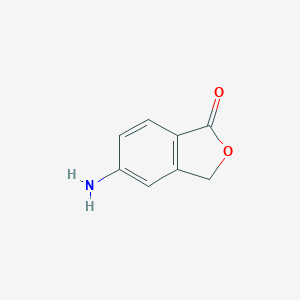
![8-Chloro-1-cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B188720.png)
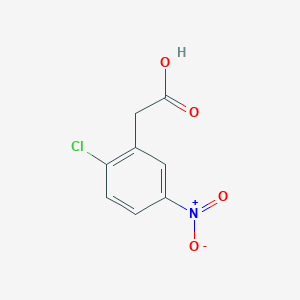

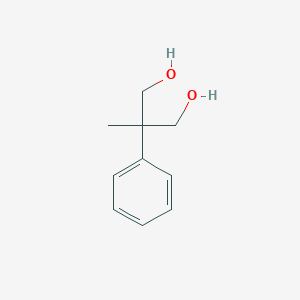
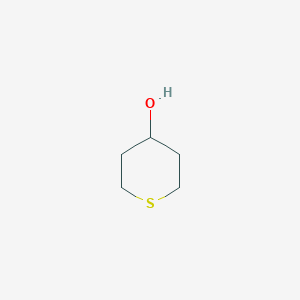
![Benzoic acid, 2-[(4-chlorophenyl)thio]-](/img/structure/B188728.png)
